molecular formula C14H11ClO B8671687 (5-Chloro-2-methylphenyl)phenylmethanone CAS No. 33184-55-3

(5-Chloro-2-methylphenyl)phenylmethanone

Cat. No. B8671687
Key on ui cas rn: 33184-55-3
M. Wt: 230.69 g/mol
InChI Key: MEILSOQVXNYFTC-UHFFFAOYSA-N
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Patent
US03947585

Procedure details

The starting material is prepared as follows: The mixture of 68 g of 5-chloro-2-methylbenzoic acid and 170 ml of thionyl chloride is refluxed for 1 hour, evaporated under reduced pressure and the residual acid chloride dried in a high vacuum. It is taken up in 500 ml of benzene and the solution added dropwise to the suspension of 100 g of anhydrous aluminum chloride and 600 ml of benzene while stirring and cooling with an ice bath. Thereupon the bath is removed and the mixture stirred at room temperature for 16 hours. It is combined with some ice, followed by 340 ml of 2N hydrochloric acid and the mixture stirred for a half hour. It is diluted with diethyl ether, the organic layer separated and washed with 5% sodium hydroxide and saturated aqueous sodium chloride, dried and evaporated under reduced pressure, to yield the 5-chloro-2-methylbenzophenone showing in the I.R. spectrum a strong band at 1660 cm-1.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O>S(Cl)(Cl)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:10]=1)=[O:9]

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)C
Name
Quantity
170 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residual acid chloride dried in a high vacuum
ADDITION
Type
ADDITION
Details
the solution added dropwise to the suspension of 100 g of anhydrous aluminum chloride and 600 ml of benzene
TEMPERATURE
Type
TEMPERATURE
Details
cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
Thereupon the bath is removed
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture stirred for a half hour
ADDITION
Type
ADDITION
Details
It is diluted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with 5% sodium hydroxide and saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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